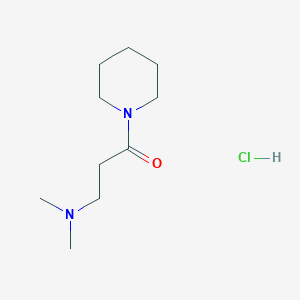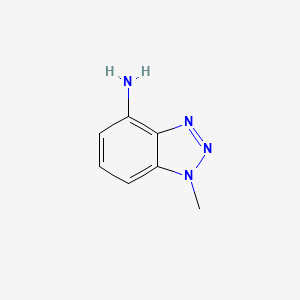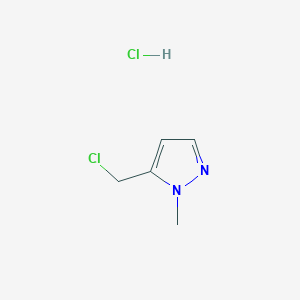
3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of dimethylamine , an organic compound with the formula (CH3)2NH . It’s a secondary amine and is a colorless, flammable gas with an ammonia-like odor .
Synthesis Analysis
While the exact synthesis process for “3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride” is not available, a similar compound, Dimethylaminopropylamine (DMAPA) , is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .
Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Scientific Research Applications
Spectroscopic Properties and Synthesis
The compound has been involved in the synthesis of cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles containing cycloalkane or piperidine fragments. These compounds exhibit significant changes in their spectroscopic properties due to structural variations, such as the replacement of the C=O group with the C=C(CN)₂ group leading to a bathochromic shift in absorption spectra. This study suggests a sensitivity of the spectroscopic properties to the compound's structure, indicating potential applications in materials science or analytical chemistry (Krasnaya et al., 2009).
Cytotoxic Activity
A series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, synthesized by the condensation involving 3-(dimethylamino) phenol, demonstrated significant cytotoxic activities against various human tumor cell lines. This suggests the compound's potential utility in the development of new chemotherapeutic agents (Vosooghi et al., 2010).
Electrochemical Detection of DNA Interaction
The interaction of Mannich base derivatives, including those with structures similar to "3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride", with fish sperm double-stranded DNA (fs-dsDNA) was investigated using differential pulse voltammetry. This research highlights the potential of such compounds in the study of DNA interactions, which is crucial for understanding genetic material's chemical and biological behavior (Istanbullu et al., 2017).
Pharmacological Research Tool
The discovery of a nonpeptidic agonist of the urotensin-II receptor, structurally related to "3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride", highlights the compound's relevance in pharmacological research. Such compounds can serve as valuable tools for studying receptor functions and as leads in drug development (Croston et al., 2002).
Safety and Hazards
The safety data sheet for a related compound, 3-Dimethylaminopropiophenone hydrochloride, indicates that it is toxic if swallowed and may cause skin and eye irritation . It is recommended to handle it with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-11(2)9-6-10(13)12-7-4-3-5-8-12;/h3-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHBFLKBZRJYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)N1CCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)


![Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid](/img/structure/B2863441.png)

![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2863450.png)